Predicted Boronic Acid Acidity (pKa) Compared to Phenylboronic Acid
The ethylsulfonamido substituent significantly alters the electronic environment of the boronic acid group. While an experimental pKa value for (4-(Ethylsulfonamido)phenyl)boronic acid is not available, its predicted value is expected to be substantially lower than that of unsubstituted phenylboronic acid (pKa = 8.83) . This class-level inference is based on the electron-withdrawing nature of the sulfonamide group, which increases the acidity of the boronic acid. For comparison, 4-carboxyphenylboronic acid, which bears another strong electron-withdrawing group, has a predicted pKa of 4.08 . The target compound's acidity is thus expected to be significantly higher, which is critical for applications like diol binding and enzyme inhibition where boronate formation at a specific pH is required.
| Evidence Dimension | Boronic Acid Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted to be significantly lower than 8.83 (Experimental value not available) |
| Comparator Or Baseline | Phenylboronic acid: 8.83 (Experimental) ; 4-Carboxyphenylboronic acid: 4.08 (Predicted) |
| Quantified Difference | Predicted to be >4 pKa units lower than phenylboronic acid |
| Conditions | Aqueous solution at 25°C (for phenylboronic acid); predicted values based on structure |
Why This Matters
A lower pKa ensures the boronic acid exists predominantly in its active, tetrahedral boronate form at physiological pH, which is essential for high-affinity binding to biological targets like sugars or enzyme active sites.
